Benzoic acid, 2-isopropylamino-, isopropyl ester
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Overview
Description
Benzoic acid, 2-isopropylamino-, isopropyl ester is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.2955 . This compound is a derivative of benzoic acid, where the carboxyl group is esterified with isopropyl alcohol, and the amino group is substituted with an isopropyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-isopropylamino-, isopropyl ester typically involves the esterification of benzoic acid with isopropyl alcohol in the presence of a catalyst. The reaction is usually carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction can be represented as follows:
C6H5COOH+C3H7OH→C6H5COOC3H7+H2O
In this reaction, benzoic acid (C6H5COOH) reacts with isopropyl alcohol (C3H7OH) to form the ester (C6H5COOC3H7) and water (H2O) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in a reactor, where the reactants are fed continuously, and the product is removed to drive the reaction to completion. The use of a distillation column helps in the separation and purification of the ester from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-isopropylamino-, isopropyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols or amines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like hydroxide ions (OH-) or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 2-isopropylamino-, isopropyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of benzoic acid, 2-isopropylamino-, isopropyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes, receptors, or other biomolecules. The isopropylamino group may also play a role in modulating the compound’s activity and specificity.
Comparison with Similar Compounds
Benzoic acid, 2-isopropylamino-, isopropyl ester can be compared with other similar compounds, such as:
Benzoic acid, methyl ester: Similar esterification but with a methyl group instead of an isopropyl group.
Benzoic acid, ethyl ester: Similar esterification but with an ethyl group instead of an isopropyl group.
Benzoic acid, 2-amino-, isopropyl ester: Similar structure but with an amino group instead of an isopropylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
propan-2-yl 2-(propan-2-ylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9(2)14-12-8-6-5-7-11(12)13(15)16-10(3)4/h5-10,14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIFFYYOMWEOTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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